molecular formula C22H23N3O4S B2958893 N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005295-10-2

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2958893
CAS No.: 1005295-10-2
M. Wt: 425.5
InChI Key: AYZKYCCMGPCJCG-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic small molecule featuring a benzamide core linked to a 3,4-dimethylphenyl group via a thiazole-carbamoylmethyl scaffold. This structure places it within a class of compounds that have demonstrated significant relevance in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds incorporating the thiazole ring and benzamide functionalities have been extensively investigated as antitumor agents . Specifically, patents covering 2-aminothiazole derivatives detail their use in inhibiting tumor cell proliferation, suggesting potential research applications in oncology for molecules of this class . Furthermore, related molecular structures have been identified as potent inhibitors of biological targets; for instance, N-(1,3,4-thiadiazol-2-yl)amide derivatives have been reported as uncompetitive inhibitors of the cancer-relevant enzyme 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway . The presence of the dimethylphenyl and dimethoxyphenyl groups may contribute to cellular permeability and target binding, as similar aromatic and alkoxy substituents are common in drug discovery. This reagent provides researchers with a valuable chemical tool for probing enzyme mechanisms, conducting high-throughput screening campaigns, and exploring structure-activity relationships in the development of inhibitors for various diseases. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-5-7-16(9-14(13)2)23-20(26)11-17-12-30-22(24-17)25-21(27)15-6-8-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZKYCCMGPCJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenyl isocyanate with a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Carbamoyl Derivatives

Compound 22 ():

N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide

  • Structural Similarities : Contains a dimethylphenyl group and carbamoyl linkage.
  • Key Differences : Replaces the thiazole ring with a pyridine-sulfonamide system and introduces a piperazine moiety.
N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide ():
  • Structural Similarities : Shares the 3,4-dimethylphenyl group and thiazole core.
  • Key Differences : Substitutes the carbamoylmethyl-benzamide with an acetamide-formyl group.
  • Impact : The formyl group increases electrophilicity, possibly enhancing reactivity in nucleophilic environments but reducing metabolic stability .

Benzamide Derivatives with Heterocyclic Substituents

N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide ():
  • Structural Similarities : Retains the 3,4-dimethoxybenzamide group.
  • Key Differences: Replaces the thiazole with a dimethylaminoethoxy-phenylmethyl chain.
  • Impact: The flexible aminoethoxy chain improves water solubility but may reduce target affinity due to decreased rigidity .
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide ():
  • Structural Similarities : Features a benzamide linked to a sulfur-containing heterocycle (thiadiazole).
  • Key Differences : Uses a thiadiazole ring instead of thiazole and introduces a sulfamoyl group.

Electronic and Steric Effects of Substituents

  • Methoxy vs. Halogen Substituents : The target compound’s 3,4-dimethoxy groups donate electron density, stabilizing the benzamide’s aromatic system. In contrast, halogenated analogs (e.g., 4-chlorophenyl in ) exhibit electron-withdrawing effects, altering charge distribution and binding kinetics .
  • Thiazole vs.

Data Tables: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Core Structure Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹)
Target Compound 453.52 Thiazole 3,4-Dimethoxybenzamide Not reported ~1670–1685 (estimated)
Compound 22 () 531.43 Pyridine 2,5-Dimethylphenyl, sulfonamide 164–168 1663–1682
N-(3,4-Dimethylphenyl)-... () 274.34 Thiazole Formyl, acetamide Not reported ~1680–1700
N-[[4-[2-(Dimethylamino)ethoxy]... () 400.48 Benzamide Dimethylaminoethoxy Not reported ~1660–1675

Biological Activity

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiazolecarboxamides. Its structure includes a thiazole ring, a dimethylphenyl group, and a dimethoxybenzamide moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

This compound exhibits significant biochemical properties that contribute to its biological activity. It has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it inhibits enzymes involved in bacterial lipid biosynthesis, showcasing antimicrobial properties.

Cellular Effects

The compound's effects extend to cellular processes where it modulates key signaling pathways and gene expression. In cancer cells, it has been observed to influence pathways that regulate cell proliferation and apoptosis, potentially leading to reduced tumor growth .

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It binds to specific enzymes and receptors, leading to either inhibition or activation based on the nature of the interaction.
  • Signal Modulation : The compound can alter the activity of signaling molecules, affecting cellular responses such as differentiation and apoptosis.

Subcellular Localization

The localization of this compound within cellular compartments is crucial for its biological activity. Targeting signals or post-translational modifications may direct the compound to specific organelles where it can exert its effects.

Case Studies and Experimental Evidence

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : Research indicates that it effectively inhibits bacterial growth by targeting lipid biosynthesis pathways.
  • Anticancer Properties : In vitro studies have demonstrated that the compound reduces proliferation in various cancer cell lines by modulating apoptotic pathways .
  • Mechanistic Insights : Studies have elucidated the binding interactions with key proteins involved in cellular metabolism and signaling pathways, providing insights into its therapeutic potential .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial lipid biosynthesis
AnticancerReduction in tumor cell proliferation
Enzyme InteractionModulation of enzyme activity

Synthesis and Preparation Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of Thiazole Ring : The initial step often involves reacting 2-aminothiazole with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.
  • Formation of Benzamide Group : The intermediate product is then reacted with 3,5-dimethoxybenzoyl chloride to yield the final compound.
  • Optimization for Industrial Production : Large-scale synthesis may utilize continuous flow reactors for efficiency .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare thiazole-containing benzamide derivatives like this compound?

Answer:
Thiazole derivatives are typically synthesized via cyclization or alkylation reactions. For example:

  • Alkylation of thiol intermediates : A common approach involves reacting 1,3-thiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in the presence of K₂CO₃ and DMF at room temperature .
  • Amide coupling : Carbamoyl groups can be introduced using carbodiimide-based coupling agents (e.g., EDC/HOBt) between carboxylic acids and amines. For instance, compound 29 in was synthesized via amide bond formation between acid and amine precursors under nitrogen .
  • Cyclization : Thiazole rings may form via Hantzsch thiazole synthesis, involving α-haloketones and thioureas. highlights cyclization of aldehydes with thiocarbazides to form thiadiazole-thiol hybrids .

Key optimization factors : Reaction time, solvent polarity (e.g., DMF vs. acetonitrile), and base selection (e.g., K₂CO₃ for deprotonation) significantly impact yields .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of such compounds?

Answer:
Contradictions often arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (e.g., compound 29 in confirmed purity via HPLC (98%) and NMR ).
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values, as demonstrated for a benzamide-thiazole hybrid in .
  • Crystallographic analysis : Single-crystal X-ray diffraction (e.g., resolved bond-length ambiguities in a thiadiazole derivative with an R-factor of 0.044 ).

Case study : reported a 70% yield for a thiadiazole-thiol compound, with NMR δ 10.04 ppm (SH) and MS m/z 305 (M+1), validated against calculated elemental analysis .

Basic: What analytical techniques are critical for assessing purity and stability of this compound?

Answer:

  • HPLC : Reverse-phase HPLC with UV detection (e.g., 98–99% purity for compounds 29 and 31 in ) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition temperatures for thiazolidinone derivatives in ).
  • Mass spectrometry : HRMS confirms molecular ions (e.g., m/z 369.4000 for a methyl benzoate derivative in ).

Stability considerations : Monitor for hydrolysis of methoxy or carbamoyl groups under acidic/basic conditions using stability-indicating HPLC methods .

Advanced: How do substituents on the phenyl rings influence the compound’s bioactivity and physicochemical properties?

Answer:

  • Methoxy groups : Increase lipophilicity (logP) and metabolic stability, as seen in for trifluoromethyl-containing analogs .
  • Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity, potentially improving binding to target enzymes (e.g., antitumor activity in ’s chromenone-thiazole hybrid ).
  • Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl in the target compound) may hinder rotational freedom, affecting binding pocket interactions .

Example : In , replacing methoxy with nitro groups increased polarity but reduced cell permeability in chromenone derivatives .

Advanced: What computational strategies are used to predict the target compound’s interaction with biological receptors?

Answer:

  • Molecular docking : AutoDock Vina or Glide can model binding poses. used docking to predict interactions between a benzamide derivative and kinase active sites .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations for hydration effects).
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme-inhibitory activities .

Validation : Cross-reference computational results with experimental IC₅₀ values from enzymatic assays (e.g., ’s antimicrobial thiadiazoles ).

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : Flash chromatography (e.g., used ethyl acetate/hexane for 45% yield of compound 4l ) or recrystallization may be inefficient at larger scales.
  • Reagent compatibility : Moisture-sensitive reagents (e.g., carbodiimides) require anhydrous conditions, complicating scale-up .
  • Byproduct management : Thiourea byproducts from Hantzsch syntheses () require rigorous removal to meet regulatory standards .

Solutions : Transition to flow chemistry for controlled mixing or use immobilized catalysts to improve reproducibility .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

  • Core modifications : Replace thiazole with oxadiazole () to alter π-stacking interactions .
  • Substituent scanning : Systematic variation of R-groups on the carbamoyl moiety (e.g., 3,4-dimethylphenyl vs. 4-azidophenyl in ) to map steric/electronic requirements .
  • Bioisosteric replacement : Substitute methoxy with trifluoromethyl () to enhance metabolic stability .

Case study : showed that 4-chlorophenyl-substituted thiazolidinones (e.g., 4g) had higher anticancer activity than difluorophenyl analogs .

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